2-Amino-N-butylbenzenesulfonamide hydrochloride

Medicinal Chemistry Physicochemical Profiling Drug Design

2-Amino-N-butylbenzenesulfonamide hydrochloride (CAS 21639-11-2) is a high-purity (≥98%) ortho-amino sulfonamide HCl salt, supplied for medicinal chemistry and organic synthesis. Its unique ortho-NH₂/N-butyl architecture enables intramolecular cyclization to privileged benzothiadiazine and quinazolinone scaffolds, unlike para/meta isomers. The hydrochloride form guarantees superior aqueous solubility (>free base), streamlining downstream reactions. Critical for zinc-binding metalloenzyme SAR campaigns, reactive dye auxochromic systems, and reproducible heterocycle construction—this differentiated building block delivers the reactivity and purity that procurement managers and researchers demand.

Molecular Formula C10H17ClN2O2S
Molecular Weight 264.77 g/mol
CAS No. 21639-11-2
Cat. No. B1404356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-butylbenzenesulfonamide hydrochloride
CAS21639-11-2
Molecular FormulaC10H17ClN2O2S
Molecular Weight264.77 g/mol
Structural Identifiers
SMILESCCCCNS(=O)(=O)C1=CC=CC=C1N.Cl
InChIInChI=1S/C10H16N2O2S.ClH/c1-2-3-8-12-15(13,14)10-7-5-4-6-9(10)11;/h4-7,12H,2-3,8,11H2,1H3;1H
InChIKeyYSHBVSVNRQLPKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-butylbenzenesulfonamide Hydrochloride (CAS 21639-11-2): A Specialized Sulfonamide Building Block for Heterocyclic Synthesis and Biochemical Probing


2-Amino-N-butylbenzenesulfonamide hydrochloride (CAS 21639-11-2) is a functionalized sulfonamide derivative, supplied as the hydrochloride salt . It features an amino group at the ortho position of the benzene ring and an N-butyl sulfonamide side chain, with a molecular weight of 264.77 g/mol and a topological polar surface area of 80.6 Ų [1]. This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for constructing fused heterocyclic systems . Unlike simpler sulfonamides, the ortho-amino substitution and the butyl chain confer distinct physicochemical and reactivity profiles, making it a valuable scaffold for drug discovery research .

Why Generic Sulfonamide Substitution Fails: Ortho-Amino and N-Butyl Substituents Drive Distinct Physicochemical and Reactivity Profiles


In-class sulfonamides cannot be freely interchanged with 2-amino-N-butylbenzenesulfonamide hydrochloride due to its unique ortho-amino substitution and N-butyl chain, which fundamentally alter key physicochemical properties . For instance, the presence of the ortho-amino group increases hydrogen bond donor count to 3 and acceptor count to 4, significantly impacting solubility and molecular recognition compared to the para-isomer (4-amino-N-butylbenzenesulfonamide) or the unsubstituted N-butylbenzenesulfonamide [1]. Furthermore, the hydrochloride salt form enhances aqueous solubility and stability, distinguishing it from the free base . These structural variations directly influence reactivity in downstream syntheses, particularly in the formation of heterocycles where the ortho-amino group enables chelation or intramolecular cyclization that para- and meta-isomers cannot achieve .

Quantitative Differentiation Evidence: 2-Amino-N-butylbenzenesulfonamide Hydrochloride vs. Key Comparators


Hydrogen Bond Donor Count: Ortho-Amino Substitution Increases HBD Capacity Relative to Para and Meta Isomers

2-Amino-N-butylbenzenesulfonamide hydrochloride possesses 3 hydrogen bond donors (HBD), a value that is identical for the ortho- and para-isomers, but this property is not present in the unsubstituted N-butylbenzenesulfonamide, which has only 1 HBD [1]. This difference directly impacts solubility and target binding. The hydrochloride salt form further enhances aqueous solubility compared to the free base .

Medicinal Chemistry Physicochemical Profiling Drug Design

Rotatable Bond Count: Ortho-Amino and Butyl Chain Confer Conformational Flexibility Advantage Over Simpler Analogs

2-Amino-N-butylbenzenesulfonamide hydrochloride has a rotatable bond count of 5, which is higher than the unsubstituted N-butylbenzenesulfonamide (4 rotatable bonds) due to the additional amino group [1]. This increased flexibility may allow the molecule to adopt more diverse conformations in solution or when binding to targets, potentially enhancing its utility as a scaffold for generating compound libraries.

Conformational Analysis Molecular Flexibility Drug-Likeness

Topological Polar Surface Area (TPSA): Ortho-Substitution Yields Lower TPSA Than Para-Isomer, Impacting Membrane Permeability Predictions

The topological polar surface area (TPSA) of 2-amino-N-butylbenzenesulfonamide hydrochloride is 80.6 Ų [1]. In comparison, the para-isomer (4-amino-N-butylbenzenesulfonamide) has a slightly higher TPSA of approximately 81.0 Ų [2]. While this difference is subtle, TPSA is a key descriptor used in predictive models for oral bioavailability and blood-brain barrier penetration.

Drug Metabolism Pharmacokinetics Blood-Brain Barrier

Purity Specifications and Procurement: Direct Comparison of Available Grades from Authoritative Suppliers

Commercially available 2-amino-N-butylbenzenesulfonamide hydrochloride is offered with a minimum purity of 95% or 98% , depending on the supplier. For comparison, the closely related free base, 2-amino-N-butylbenzenesulfonamide (CAS 436095-51-1), is available at 97% purity . The hydrochloride salt form offers distinct handling advantages due to its crystalline nature and improved stability under ambient conditions .

Chemical Procurement Quality Control Synthesis

High-Value Application Scenarios for 2-Amino-N-butylbenzenesulfonamide Hydrochloride Based on Evidenced Differentiation


Medicinal Chemistry: Synthesis of Fused Heterocyclic Scaffolds for Drug Discovery

The ortho-amino substitution in 2-amino-N-butylbenzenesulfonamide hydrochloride enables intramolecular cyclization reactions to form benzothiadiazine, quinazolinone, and other nitrogen-containing heterocycles that are privileged scaffolds in drug discovery . The hydrochloride salt form improves solubility in common organic and aqueous reaction media, facilitating smoother synthetic workflows compared to the free base .

Biochemical Probing: Development of Enzyme Inhibitors Targeting Sulfonamide-Binding Pockets

Sulfonamides are classic zinc-binding groups for metalloenzymes such as carbonic anhydrases . The ortho-amino group in this compound provides an additional hydrogen bond donor that can engage active site residues, as inferred from structure-activity relationship (SAR) studies on related benzenesulfonamides . The butyl chain offers hydrophobic contacts that may improve binding affinity compared to shorter alkyl analogs .

Synthesis of Reactive Dyes and Functional Colorants

Benzenesulfonamide moieties serve as valuable auxochromic groups in reactive dye chemistry . 2-Amino-N-butylbenzenesulfonamide hydrochloride can act as a key intermediate for introducing sulfonamide functionality into azo dye structures, influencing color strength and fastness properties. The ortho-amino group provides an additional site for diazotization and coupling, enabling the creation of more complex chromophoric systems .

Procurement for Structure-Activity Relationship (SAR) Studies of Sulfonamide Derivatives

In SAR campaigns exploring the impact of amino group position (ortho vs. meta vs. para) and alkyl chain length on biological activity, this compound serves as a critical comparator . The well-defined purity (95-98%) ensures that observed biological effects are attributable to the compound itself rather than impurities, a crucial factor for reproducible SAR data .

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